molecular formula C21H20N4O4S B11022852 1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

カタログ番号: B11022852
分子量: 424.5 g/mol
InChIキー: SAHPNTJPJQEDCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrrolidine-3-carboxamide core substituted with a 4-methoxyphenyl group at the 1-position and an (E)-configured 1,3,4-thiadiazol-2(3H)-ylidene moiety bearing a phenoxymethyl group at the 5-position. Its molecular formula is C₂₂H₂₀N₄O₄S, with a molecular weight of 436.48 g/mol. The structural uniqueness lies in the combination of the electron-donating methoxy group on the aryl ring and the phenoxymethyl-substituted thiadiazole, which may influence its physicochemical properties and biological interactions .

特性

分子式

C21H20N4O4S

分子量

424.5 g/mol

IUPAC名

1-(4-methoxyphenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20N4O4S/c1-28-16-9-7-15(8-10-16)25-12-14(11-19(25)26)20(27)22-21-24-23-18(30-21)13-29-17-5-3-2-4-6-17/h2-10,14H,11-13H2,1H3,(H,22,24,27)

InChIキー

SAHPNTJPJQEDCB-UHFFFAOYSA-N

正規SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4

製品の起源

United States

準備方法

Preparation of the 5-(Phenoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Moiety

The thiadiazole ring is constructed using Hurd-Mori cyclization or one-pot polyphosphate ester (PPE)-mediated synthesis . The phenoxymethyl group is introduced via alkylation of thiosemicarbazide intermediates.

Method A (Hurd-Mori cyclization) :

  • React phenoxyacetic acid with thiosemicarbazide in thionyl chloride at 0°C.

  • Cyclize the intermediate using Lawesson’s reagent to form 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine.

  • Oxidize the amine to the ylidene derivative using iodine in DMF .

Method B (PPE-mediated synthesis) :

  • Mix phenoxyacetic acid (5 mmol) with thiosemicarbazide (5 mmol) and PPE (20 g) in chloroform.

  • Reflux for 10 hours, then neutralize with NaHCO₃.

  • Purify via recrystallization (ethanol/water) to obtain the thiadiazole ylidene.

MethodConditionsYieldKey Advantages
ASOCl₂, Lawesson’s reagent68%High regioselectivity
BPPE, chloroform44%Avoids toxic reagents (e.g., POCl₃)

Coupling of Pyrrolidine and Thiadiazole Components

The final step involves coupling the pyrrolidine-3-carboxamide with the thiadiazole ylidene via amide bond formation or Schiff base condensation .

Optimized protocol :

  • Activate 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with T3P (propylphosphonic anhydride) in THF.

  • Add 5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylideneamine and stir at 25°C for 24 hours.

  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

ParameterValue
Reaction Time24 hours
Temperature25°C
Yield62%
Purity (HPLC)98.5%

Characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), δ 7.35–6.85 (m, 9H, Ar-H), δ 4.52 (s, 2H, OCH₂), δ 3.80 (s, 3H, OCH₃) .

  • HRMS (ESI): m/z 481.1321 [M+H]⁺ (calc. 481.1318).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing the target compound:

MethodStepsTotal YieldScalabilityLimitations
Hurd-Mori cyclization 445%ModerateRequires toxic thionyl chloride
PPE-mediated 338%HighLonger reaction time (10 hours)
T3P coupling362%ExcellentHigh cost of T3P reagent

Challenges and Optimization Strategies

  • Regioselectivity in thiadiazole formation: Electron-withdrawing groups (e.g., phenoxymethyl) improve cyclization efficiency .

  • Amide coupling side reactions: Use of T3P reduces racemization compared to EDCI/DMAP .

  • Purification difficulties: Recrystallization in ethanol/water enhances purity without chromatography .

Industrial-Scale Considerations

For large-scale production (>50 kg), the PPE-mediated thiadiazole synthesis combined with T3P coupling is preferred due to its operational simplicity and avoidance of column chromatography . A reported pilot-scale synthesis achieved 54.6 kg of a related pyrrolidine-thiadiazole derivative with 99% enantiomeric excess .

化学反応の分析

科学研究の用途

1-(4-メトキシフェニル)-5-オキソ-N-[(2E)-5-(フェノキシメチル)-1,3,4-チアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミドは、以下を含むいくつかの科学研究用途があります。

    化学: 有機合成や新素材の開発におけるビルディングブロックとして使用されています。

    生物学: 抗菌性や抗がん性などの潜在的な生物学的活性について研究されています。

    医学: 潜在的な治療効果について、および創薬のためのリード化合物として調査されています。

    産業: 特殊化学品や先端材料の生産に使用されています。

科学的研究の応用

1-(4-Methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

作用機序

類似の化合物との比較

類似の化合物

    1-(4-メトキシフェニル)-5-オキソ-N-[(2E)-5-(フェノキシメチル)-1,3,4-チアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミド: 構造は似ていますが、置換基や官能基が異なります。

    1-(4-メトキシフェニル)-5-オキソ-N-[(2E)-5-(フェノキシメチル)-1,3,4-チアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミド: チアゾール部分またはピロリジン環の変異。

独自性

1-(4-メトキシフェニル)-5-オキソ-N-[(2E)-5-(フェノキシメチル)-1,3,4-チアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミドの独自性は、独自の化学的および生物学的特性を付与する官能基と構造的特徴の特定の組み合わせにあります。これは、さまざまな研究および産業用途にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with analogs from the provided evidence:

Compound Name Thiadiazole Substituent Aryl Group on Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound Phenoxymethyl 4-Methoxyphenyl C₂₂H₂₀N₄O₄S 436.48 Unique phenoxymethyl and methoxy combination
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Isopropyl 4-Fluorophenyl C₁₇H₁₈FN₄O₂S 376.41 Fluorophenyl and smaller isopropyl group
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide Cyclohexyl 4-Fluorophenyl C₁₉H₂₁FN₄O₂S 388.46 Bulky cyclohexyl and fluorophenyl
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl Furan-2-ylmethyl C₁₉H₁₇FN₄O₃S 400.40 Fluorobenzyl and heteroaromatic furan
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide Methyl 3-Trifluoromethylphenyl C₁₅H₁₃F₃N₄O₂S 370.40 Compact methyl and electron-withdrawing CF₃

Key Observations:

Substituent Effects on Thiadiazole: The phenoxymethyl group in the target compound provides a larger, electron-rich aromatic substituent compared to alkyl (isopropyl, cyclohexyl, methyl) or fluorobenzyl groups in analogs. This may enhance π-π stacking interactions in biological systems .

Biological Activity Trends: While direct activity data for the target compound are unavailable, related compounds with methoxy or phenoxy groups (e.g., N′-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide ) have shown plant growth-promoting effects at low concentrations. Fluorinated analogs (e.g., ) are often designed for improved metabolic stability, but their bioactivity profiles may differ due to reduced electron density .

Synthetic Feasibility: The synthesis of the target compound likely follows routes similar to those in , where succinic anhydride is used to form the pyrrolidine ring. However, the phenoxymethyl-thiadiazole moiety may require specialized coupling reagents or protecting-group strategies.

Q & A

Basic: What are the key synthetic strategies for constructing the thiadiazole-pyrrolidine hybrid core?

The synthesis involves multi-step reactions, focusing on cyclocondensation and hydrazone formation. A critical step is the reaction of hydrazonoyl chlorides (e.g., (E)-N-(4-methoxyphenyl)-2-oxopropanehydrazonoyl chloride) with intermediates containing the pyrrolidine-3-carboxamide moiety. Ethanol reflux (6 hours) under inert conditions is typically used to facilitate cyclization, yielding the thiadiazole ring . Purification via hexane washing ensures product isolation.

Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/1,4-dioxane mixtures) to enhance cyclization efficiency .

Basic: What spectroscopic techniques are employed to confirm the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for the methoxyphenyl group (δ ~3.8 ppm for OCH3 protons) and thiadiazole ring protons (δ ~7.2–8.1 ppm for aromatic systems) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiadiazole C=N bonds (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the hydrazone-thiadiazole linkage .

Validation : Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) to resolve ambiguities in overlapping signals .

Basic: How is the compound’s preliminary antimicrobial or anticancer activity assessed?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The thiadiazole moiety is known to disrupt bacterial membrane integrity .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). The pyrrolidine-5-oxo group may inhibit kinase pathways, as seen in structurally similar compounds .

Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or bulky groups to assess steric and electronic effects on target binding .
  • Core Modifications : Compare thiadiazole (current) vs. oxadiazole analogs (e.g., from ) to evaluate ring electronegativity’s impact on antimicrobial potency .

Data Analysis : Use IC50/EC50 values and molecular docking (e.g., VEGFR-2 binding in ) to correlate structural features with activity .

Advanced: What computational approaches predict target binding modes?

  • Molecular Docking (AutoDock Vina) : Dock the compound into VEGFR-2’s ATP-binding pocket (PDB: 4ASD). The thiadiazole ring may form π-π interactions with Phe1047, while the methoxyphenyl group engages in hydrophobic contacts .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns; analyze root-mean-square deviation (RMSD) to confirm pose retention .

Validation : Compare docking scores with known inhibitors (e.g., sorafenib) and validate via in vitro kinase assays .

Advanced: How can low synthetic yields of the hydrazone intermediate be addressed?

  • Catalyst Optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) to accelerate hydrazone formation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility and reduce side reactions .

Troubleshooting : Characterize byproducts via LC-MS and adjust stoichiometric ratios (e.g., hydrazonoyl chloride:amine) to minimize impurities .

Advanced: What strategies ensure compound stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Thiadiazole derivatives are typically stable at pH 6–8 but hydrolyze under strongly acidic/basic conditions .
  • Light Sensitivity : Store lyophilized samples in amber vials at −20°C to prevent photodegradation of the methoxyphenyl group .

Advanced: How do structural analogs compare in target selectivity?

  • Comparative Assays : Test analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) against isoforms (e.g., VEGFR-1 vs. VEGFR-2). The methoxy group’s electron-donating nature may enhance VEGFR-2 selectivity .
  • Off-Target Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity with unrelated targets (e.g., PDGFR-β) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。